molecular formula C15H21BN2O2 B3091940 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole CAS No. 1220696-51-4

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

Cat. No.: B3091940
CAS No.: 1220696-51-4
M. Wt: 272.15 g/mol
InChI Key: RXTBSDCAPAQBGU-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative. Its structure features a bicyclic indazole core with an ethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for forming carbon-carbon bonds . The ethyl substituent provides moderate steric bulk, balancing reactivity and stability, while the boronic ester enables versatile coupling with aryl halides or triflates.

Properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-6-18-13-8-7-12(9-11(13)10-17-18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBSDCAPAQBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 1-ethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Ethyl (1), Boronate (5) C₁₅H₂₀BN₂O₂ 273.14 Moderate steric hindrance; Suzuki coupling
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Benzyl (1) C₂₀H₂₃BN₂O₂ 334.22 Increased lipophilicity; drug discovery
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Isopropyl (1), Boronate (6) C₁₆H₂₂BN₂O₂ 287.17 Altered regioselectivity in coupling; lower yield (40%)
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Methyl (3) C₁₄H₁₈BN₂O₂ 259.12 Enhanced electronic effects at N1; catalytic applications
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Branched alkyl (1) C₁₇H₂₄BN₂O₂ 299.20 High steric hindrance; niche coupling partners

Key Observations:

  • Substituent Position : Moving the boronate from position 5 to 6 (e.g., 1-isopropyl-6-boronate indazole) reduces coupling efficiency, as seen in lower yields (40% vs. typical 60–80% for 5-boronates) .
  • Electronic Effects : Methyl at position 3 (electron-donating) alters the electronic environment of the indazole nitrogen, influencing hydrogen-bonding interactions in catalytic or biological systems .

Heterocycle Variations

Table 2: Heterocycle-Specific Comparisons

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences References
This compound Indazole C₁₅H₂₀BN₂O₂ 273.14 Two nitrogen atoms; planar aromatic system
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole Imidazole C₁₁H₁₉BN₂O₂ 222.09 Five-membered ring; distinct electronic properties
5-Isopropyl-4-boronate-1-tosyl-1H-indazole Indazole (tosylated) C₂₁H₂₅BN₂O₄S 440.36 Tosyl group enhances stability but reduces solubility

Key Observations:

  • Indazole vs. Imidazole : Indazole’s fused benzene ring provides greater aromatic stability compared to imidazole, making it more suitable for high-temperature reactions .
  • Functional Modifications : Tosyl protection (e.g., 1-tosyl-indazole) improves stability but introduces solubility challenges, requiring polar solvents for reactions .

Biological Activity

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H19_{19}BN2_2O2_2
  • Molecular Weight : 222.092 g/mol
  • CAS Number : 1007110-53-3
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has shown potential as an inhibitor for certain kinases and may affect various signaling pathways involved in cancer and other diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent research:

StudyCell LineIC50_{50} (µM)Mechanism
A5490.69PKMYT1 Inhibition
HeLa4.1CDK1 Phosphorylation
MCF71.2Cell Growth Inhibition

Case Study 1: PKMYT1 Inhibition

In a study published in July 2022, researchers identified the compound as a weak inhibitor of the PKMYT1 kinase, which is implicated in DNA damage response mechanisms in cancer cells. The introduction of specific substituents improved its potency significantly. The study also highlighted the structure-activity relationship (SAR) that guided the optimization of this compound for enhanced biological activity .

Case Study 2: Selectivity Profile

Another significant finding was the selectivity profile of this compound over similar kinases. It was found to exhibit a higher affinity for PKMYT1 compared to EPHB3, suggesting its potential for targeted cancer therapies .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. The following table outlines preliminary findings related to these properties:

PropertyValue
Oral BioavailabilityHigh
MetabolismLiver (CYP450 pathway)
ClearanceModerate
Half-lifeTBD

These properties indicate that this compound may have favorable pharmacokinetic characteristics suitable for further development.

Q & A

Q. What are the optimal synthetic routes for preparing 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and what methodological considerations are critical for high purity?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between an indazole precursor (e.g., 5-bromo-1-ethyl-1H-indazole) and a pinacol boronic ester. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) under inert conditions (N₂/Ar) to prevent oxidation of the boronate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) at reflux (80–100°C) for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to isolate the product in ≥95% purity .

Q. How can researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?

Answer:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, boronate at C5). The boron-containing dioxaborolane moiety appears as a singlet in ¹¹B NMR at ~30 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₇H₂₃BN₂O₂; calculated [M+H]⁺: 298.18) .
  • X-ray crystallography : For unambiguous confirmation of the boronate geometry and indazole ring planarity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in cross-coupling reaction yields when using this compound as a boronate donor?

Answer: Discrepancies in yields (e.g., 40–80%) often arise from:

  • Oxygen sensitivity : Use of degassed solvents and Schlenk-line techniques to stabilize the boronate .
  • Base selection : K₂CO₃ or Cs₂CO₃ for milder conditions vs. NaOH for faster kinetics, depending on substrate compatibility .
  • Catalyst poisoning : Pre-treatment with activated molecular sieves to adsorb sulfur-containing impurities .

Q. How does steric hindrance from the ethyl group at N1 influence the reactivity of the boronate moiety in metal-catalyzed reactions?

Answer:

  • Steric effects : The ethyl group reduces accessibility of the boronate to Pd centers, requiring bulky ligands (e.g., SPhos) to enhance transmetallation efficiency .
  • Electronic effects : Electron-donating ethyl groups slightly increase boronate nucleophilicity, accelerating coupling with electron-deficient aryl halides .
  • Experimental validation : Compare reaction rates with 1H-indazole (no ethyl) analogs using kinetic studies (e.g., in situ IR monitoring) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?

Answer:

  • pH stability : Stable in neutral to weakly acidic conditions (pH 4–7). Hydrolysis of the dioxaborolane ring occurs in strong base (pH >10), releasing boric acid and indazole derivatives .
  • Thermal stability : Decomposition observed above 150°C via TGA-DSC. Store at –20°C under argon to prevent boronate oxidation .
  • Degradation analysis : LC-MS to detect fragments (e.g., 1-ethyl-1H-indazole-5-boronic acid at m/z 191.1) .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel catalytic systems?

Answer:

  • DFT modeling : Optimize geometries at the B3LYP/6-31G(d) level to calculate LUMO energy of the boronate and HOMO of coupling partners, predicting regioselectivity .
  • Transition state analysis : Identify steric barriers in Pd-catalyzed pathways using NBO and AIM analyses .
  • Validation : Correlate computed activation energies with experimental yields for iterative model refinement .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data (e.g., kinase inhibition) for derivatives of this compound?

Answer:

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for solvent effects (DMSO ≤1%) .
  • Structural analogs : Compare IC₅₀ values of 1-ethyl vs. 1-benzyl derivatives to isolate substituent effects .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or cellular assays (e.g., Western blot for phosphorylated targets) .

Methodological Innovations

Q. What advanced techniques (e.g., flow chemistry) improve scalability and safety in synthesizing this compound?

Answer:

  • Continuous flow systems : Reduce reaction time (2–4 hours vs. 24 hours batch) and enhance heat dissipation for exothermic steps .
  • In-line monitoring : Use PAT (process analytical technology) tools like ReactIR to track boronate formation in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

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